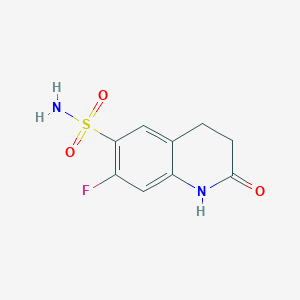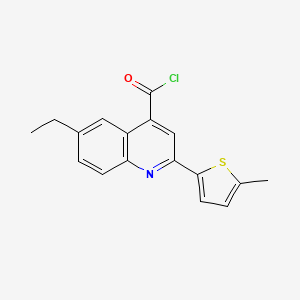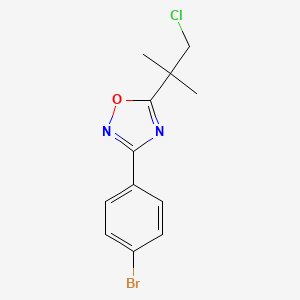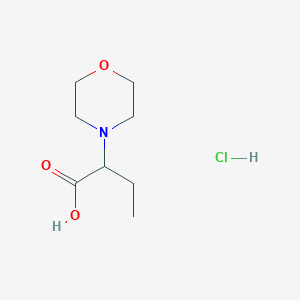
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Overview
Description
“7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide” is a chemical compound with the CAS Number: 1342482-71-6 . It has a molecular weight of 244.25 . The IUPAC name for this compound is 7-fluoro-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide .
Synthesis Analysis
The synthesis of this compound and its analogs can be accomplished via base-mediated coupling of commercially available anilines and sulfonyl chlorides in DMF .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FN2O3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)(H2,11,14,15) . The InChI key is CXCUMUUJNZIRGK-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
Scientific Research Applications
Inhibitory Effects on Phenylethanolamine N-Methyltransferase
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide and related compounds have been studied for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine synthesis. Research demonstrates that these compounds show significant potency and selectivity as PNMT inhibitors. For instance, 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, a group closely related to the compound , have been identified as highly potent and selective inhibitors of PNMT. These findings are significant for understanding and potentially regulating epinephrine synthesis in medical contexts (Grunewald et al., 2006).
Antibacterial Applications
The structural analogs of this compound, such as flumequine, a quinolone antibiotic, have been synthesized and studied for their antibacterial properties. The synthesis process and antibacterial efficacy of these compounds highlight their potential application in developing new antibacterial agents (Bálint et al., 1999).
Synthesis and Medicinal Applications
The synthesis of ring-fluorinated isoquinolines and quinolines, which include compounds structurally similar to this compound, has been explored. These compounds have potential medicinal applications due to their unique structural and chemical properties. For instance, studies on the synthesis and evaluation of various sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown promising antimicrobial activity, indicating the broad potential of these fluorinated compounds in medicinal chemistry (Janakiramudu et al., 2017).
Cytotoxic Activity in Cancer Research
Compounds bearing the 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline structure have been evaluated for their cytotoxic activity against various cancer cell lines. For example, novel quinoline-bearing sulfonamide derivatives have shown significant cytotoxic activity against the MCF7 breast cancer cell line. This research underscores the potential of such compounds in the development of new anticancer therapies (Ahmed et al., 2017).
Mechanism of Action
Target of Action
A related compound has been found to inhibit the enzyme pycr1 , which is involved in proline biosynthesis and is upregulated in several types of cancer .
Mode of Action
It is suggested that similar compounds can block both the p5c substrate pocket and the nad(p)h binding site of the enzyme pycr1 .
Biochemical Pathways
Given the potential inhibition of pycr1, it can be inferred that the proline biosynthesis pathway might be affected .
Result of Action
Similar compounds have shown inhibition of pycr1 in kinetic assays .
Properties
IUPAC Name |
7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUMUUJNZIRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B1530982.png)
![6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1530984.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)


![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)

![(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1530996.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
